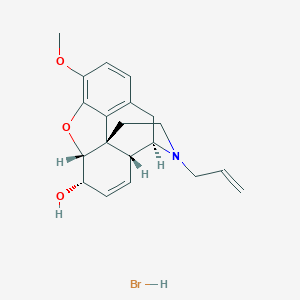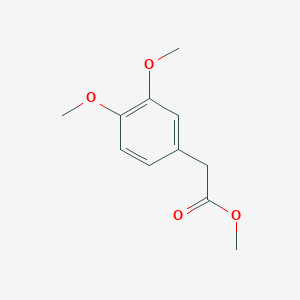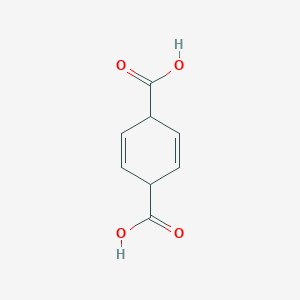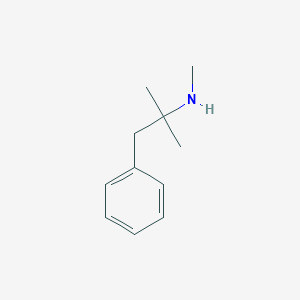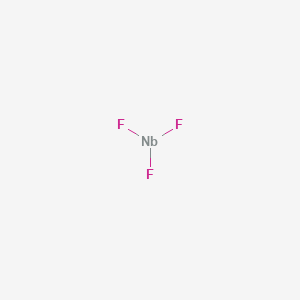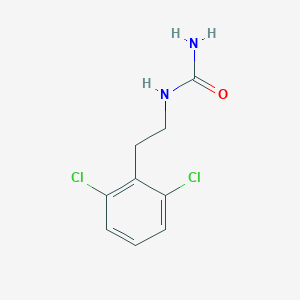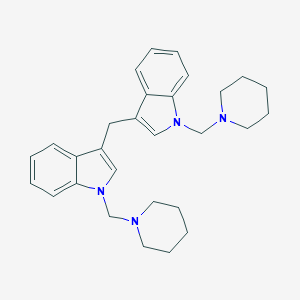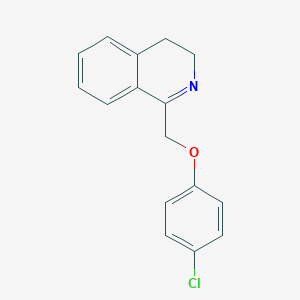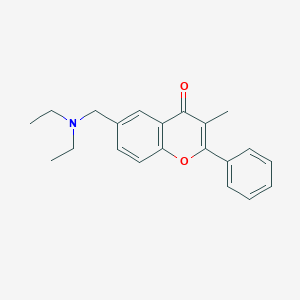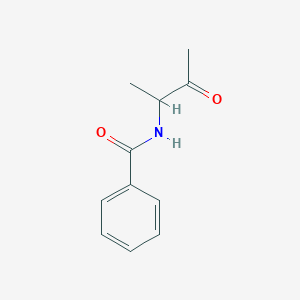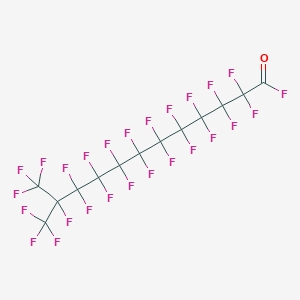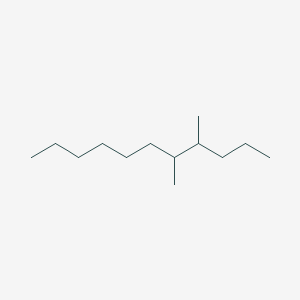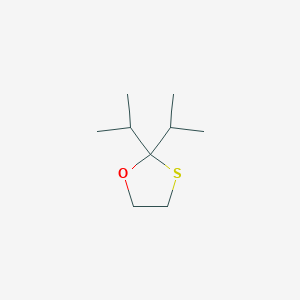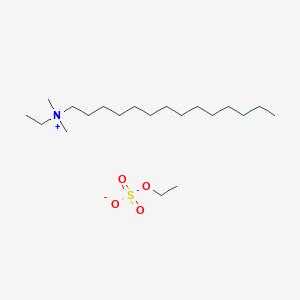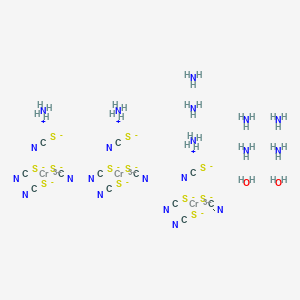
Ammonium reineckate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium reineckate hydrate is a chemical compound that is used in scientific research for a variety of purposes. It is a type of salt that is formed by reacting reineckic acid with ammonium hydroxide. This compound has been used in various scientific studies due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of ammonium reineckate hydrate is not well understood. However, it is believed that it may act as a catalyst in certain chemical reactions. It may also interact with other compounds in a way that affects their properties and behavior.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ammonium reineckate hydrate. However, it is believed to be relatively safe and non-toxic, making it a useful compound for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ammonium reineckate hydrate in lab experiments is its versatility. It can be used in a variety of different applications and has been shown to be effective in many different types of experiments. However, one limitation of this compound is that it may not be suitable for all types of experiments, and its use may be restricted in certain situations.
Future Directions
There are many potential future directions for research related to ammonium reineckate hydrate. Some possible areas of study include its use in the synthesis of new compounds, its potential as a catalyst for chemical reactions, and its use in crystallography and crystal growth studies. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of ammonium reineckate hydrate involves the reaction of reineckic acid with ammonium hydroxide. The resulting compound is a salt that is commonly used in scientific research. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Ammonium reineckate hydrate has been used in a variety of scientific research studies. It has been used as a catalyst in organic reactions, as a reagent in chemical analysis, and as a precursor for the synthesis of other compounds. It has also been used in studies related to crystal growth and crystallography.
properties
CAS RN |
19441-09-9 |
|---|---|
Product Name |
Ammonium reineckate hydrate |
Molecular Formula |
C12H34Cr3N21O2S12 |
Molecular Weight |
1045.3 g/mol |
IUPAC Name |
triazanium;azane;chromium(3+);dodecathiocyanate;dihydrate |
InChI |
InChI=1S/12CHNS.3Cr.9H3N.2H2O/c12*2-1-3;;;;;;;;;;;;;;/h12*3H;;;;9*1H3;2*1H2/q;;;;;;;;;;;;3*+3;;;;;;;;;;;/p-9 |
InChI Key |
XWNYBYDEPLNNGX-UHFFFAOYSA-E |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[NH4+].[NH4+].N.N.N.N.N.N.O.O.[Cr+3].[Cr+3].[Cr+3] |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[NH4+].[NH4+].N.N.N.N.N.N.O.O.[Cr+3].[Cr+3].[Cr+3] |
Related CAS |
16248-93-4 (Parent) |
synonyms |
Chromate(1-), diamminetetrakis(isothiocyanato)-, ammonium, hydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



